ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a benzimidazole derivative featuring a piperazine ring connected via a methyl group to the benzimidazole core, with an ethyl oxobutanoate ester substituent. The oxobutanoate ester may influence lipophilicity and metabolic stability, making it a candidate for pharmacological applications such as enzyme inhibition or ion channel modulation .
Properties
IUPAC Name |
ethyl 4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-18(24)8-7-17(23)22-11-9-21(10-12-22)13-16-19-14-5-3-4-6-15(14)20-16/h3-6H,2,7-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFJZGBUAVIFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are key components in functional molecules used in various applications, including pharmaceuticals.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
It is noted that the insertion of a piperazine unit in a similar compound led to a marked enhancement of aqueous solubility and a significant improvement of oral absorption.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biological Activity
Ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate, a compound with the molecular formula C18H24N4O3 and a molecular weight of 344.415 g/mol, is a derivative of imidazole known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Target Interactions:
Imidazole derivatives, including this compound, interact with various biological targets. These compounds are known to influence multiple biochemical pathways by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine moiety enhances aqueous solubility and improves oral bioavailability, which is crucial for therapeutic efficacy.
Biological Activities:
The compound exhibits a wide range of biological activities, including:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antimycobacterial : Demonstrates activity against Mycobacterium tuberculosis.
- Antitumor : Inhibits tumor cell proliferation in various cancer cell lines.
- Anti-inflammatory : Reduces inflammation through modulation of cytokine production.
- Antidiabetic : Improves glucose metabolism and insulin sensitivity.
- Antiviral : Shows potential against several viral pathogens .
Pharmacological Properties
The pharmacokinetics of this compound indicate favorable absorption characteristics due to its structural modifications. The compound's stability and efficacy can be influenced by environmental factors such as pH and temperature.
Antimicrobial Activity
A study demonstrated that derivatives of benzimidazole, including those with piperazine substitutions, exhibited significant antimicrobial properties. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ciprofloxacin .
Antitumor Effects
In vitro studies on various cancer cell lines revealed that this compound) inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .
Anti-inflammatory Activity
Research has shown that imidazole derivatives can inhibit the release of pro-inflammatory cytokines. In one study, the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and pharmacological properties of compounds analogous to the target molecule:
Key Structural Differences and Implications
Piperazine Linkage : The target compound’s piperazine-methyl group may improve solubility and receptor interaction compared to sulfinyl () or thioether () bridges. Piperazine’s basicity can enhance bioavailability in physiological environments .
Ester vs. Heterocyclic Groups: The ethyl oxobutanoate ester in the target molecule contrasts with thiadiazole (), triazine (), or oxadiazole () rings in others. Esters are more prone to hydrolysis but offer tunable lipophilicity for membrane permeability.
Substituent Effects : Fluorinated groups () and trifluoromethyl moieties enhance metabolic stability and binding affinity, whereas the target’s benzimidazole core may favor aromatic stacking interactions .
Pharmacological and Drug-Likeness Comparison
- Molecular Weight (MW) : The target compound’s MW (~435 g/mol, estimated) is comparable to ’s oxadiazole derivatives (330–450 g/mol), aligning with Lipinski’s rules for oral bioavailability .
- Topological Polar Surface Area (TPSA): The oxobutanoate ester and piperazine likely confer a TPSA of ~90–100 Ų, similar to ’s compounds, suggesting moderate membrane permeability.
- Biological Targets : Piperazine-linked benzimidazoles (e.g., ) show TRPV-1 antagonism, while thiadiazole derivatives () may target enzymes like kinases. The target’s ester group could position it as a prodrug, releasing active carboxylic acid metabolites .
Q & A
Q. What are the key synthetic strategies for preparing ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate?
The synthesis typically involves multi-step reactions starting with α-ketoglutaric acid and 1H-benzimidazole derivatives. A representative approach includes:
- Step 1 : Condensation of α-ketoglutaric acid with 1H-benzimidazole-2-carbaldehyde under acidic conditions (e.g., 4N HCl) to form 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
- Step 2 : Esterification of the carboxylic acid intermediate using ethanol and a coupling agent (e.g., EDCl) to yield the ethyl ester derivative .
- Step 3 : Functionalization of the piperazine ring via nucleophilic substitution or reductive amination to introduce the benzimidazole-methyl group .
Methodological Tip : Monitor reaction progress using TLC and purify intermediates via column chromatography (e.g., silica gel with EtOAc/petroleum ether). Confirm structures using -NMR, -NMR, and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm), C=N (1600–1650 cm), and ester groups (1250–1150 cm) .
- NMR Analysis : Confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH), benzimidazole protons (δ ~7.2–8.5 ppm), and piperazine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : Look for the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the piperazine-benzimidazole scaffold .
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 1.35 (t, 3H, CH), δ 4.20 (q, 2H, CH), δ 7.40–8.10 (m, Ar-H) | |
| -NMR | δ 170.5 (C=O), δ 60.1 (OCH), δ 14.2 (CH) | |
| HRMS | m/z 413.1925 [M+H] (calculated for CHNO) |
Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?
Use the Molinspiration server to evaluate:
- Lipinski’s Rule of Five : Molecular weight (<500 Da), logP (<5), H-bond donors (<5), H-bond acceptors (<10) .
- Topological Polar Surface Area (TPSA) : Values <140 Å suggest good oral bioavailability .
- Bioactivity Scores : Predict GPCR ligand, ion channel modulator, or kinase inhibitor potential.
Example : For analogs of this compound, molecular weights ranged 330–450 Da, with TPSA values 87.92–139.45 Å. Compounds violating Lipinski’s rules (e.g., 4e, 4f) showed reduced bioavailability, highlighting the need for structural optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in drug-likeness predictions for derivatives of this compound?
Case Study : Derivatives with high TPSA (>140 Å) or excessive rotatable bonds (>10) often fail in vivo assays despite favorable in silico predictions.
- Strategy 1 : Introduce rigidifying groups (e.g., cyclopropane rings) to reduce rotatable bonds and improve metabolic stability .
- Strategy 2 : Modify substituents on the benzimidazole or piperazine moieties to lower TPSA (e.g., replace polar groups with halogens) .
- Validation : Compare in vitro permeability (Caco-2 assays) and in vivo pharmacokinetics (rat models) for optimized vs. non-optimized analogs .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Variable Substituents : Synthesize derivatives with modifications on the benzimidazole (e.g., methyl, ethyl, phenyl groups) and piperazine (e.g., acyl vs. sulfonyl linkers) .
- Biological Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) or receptor-binding affinity (e.g., H1/H4 histamine receptors) .
- Data Analysis : Use multivariate regression to correlate molecular descriptors (e.g., logP, TPSA) with bioactivity .
Table 2 : SAR Trends in Benzimidazole-Piperazine Hybrids
| Substituent | Activity (IC, μM) | logP | TPSA (Å) | Reference |
|---|---|---|---|---|
| -H (Parent) | 12.5 | 2.1 | 98.7 | |
| -CH | 8.3 | 2.5 | 87.9 | |
| -CH | 5.1 | 3.8 | 139.4 |
Q. How should researchers address discrepancies in biological activity across similar analogs?
Example : A compound with a methyl substituent shows higher activity than its phenyl counterpart despite lower logP.
- Hypothesis : The methyl group enhances target binding via hydrophobic interactions, while the phenyl group introduces steric hindrance.
- Testing : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes and free energy values .
- Validation : Synthesize hybrid analogs (e.g., 4-fluorophenyl) to balance hydrophobicity and steric effects .
Q. What purification techniques are critical for isolating high-purity samples?
- Step 1 : Remove unreacted starting materials via acid-base extraction (e.g., aqueous HCl/NaHCO) .
- Step 2 : Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Quality Control : Confirm purity (>95%) by HPLC-UV (λ = 254 nm) and LC-MS .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst) meticulously to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
